molecular formula C12H17BrN2O B2381295 5-Bromo-3-methyl-2-[(1-methylpiperidin-4-yl)oxy]pyridine CAS No. 1879529-24-4

5-Bromo-3-methyl-2-[(1-methylpiperidin-4-yl)oxy]pyridine

Cat. No. B2381295
CAS RN: 1879529-24-4
M. Wt: 285.185
InChI Key: PWLYWIWFADNCPB-UHFFFAOYSA-N
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Description

“5-Bromo-3-methyl-2-[(1-methylpiperidin-4-yl)oxy]pyridine” is a chemical compound with the molecular formula C12H17BrN2O . It is used as a building block for the synthesis of various bioactive molecules .


Molecular Structure Analysis

The molecular structure of “5-Bromo-3-methyl-2-[(1-methylpiperidin-4-yl)oxy]pyridine” consists of a pyridine ring substituted with a bromo group, a methyl group, and a 1-methylpiperidin-4-yl)oxy group .


Physical And Chemical Properties Analysis

The physical and chemical properties of “5-Bromo-3-methyl-2-[(1-methylpiperidin-4-yl)oxy]pyridine” include its molecular weight, density, melting point, and boiling point .

Scientific Research Applications

Synthesis and Applications in Chemistry

  • Pyridine Derivatives Synthesis : Pyridine derivatives, including those related to 5-Bromo-3-methyl-2-[(1-methylpiperidin-4-yl)oxy]pyridine, are synthesized using Suzuki cross-coupling reactions. Such derivatives have shown potential as chiral dopants for liquid crystals and exhibit various biological activities like anti-thrombolytic and biofilm inhibition properties (Ahmad et al., 2017).

  • Photoreactions in Pyridine Compounds : Certain pyridine compounds, including derivatives similar to 5-Bromo-3-methyl-2-[(1-methylpiperidin-4-yl)oxy]pyridine, are studied for their unique photoreactions. These compounds demonstrate multiple types of photoreactions, including excited-state intramolecular proton transfer, which are significant in understanding the photochemical behavior of these compounds (Vetokhina et al., 2012).

  • Synthesis of Alkyl Pyridin- and Pyrimidin-2-yl Acetate : This compound is used in the efficient synthesis of alkyl 5-hydroxy-pyridin- and pyrimidin-2-yl acetate, highlighting its role in developing routes for synthesizing these important chemical structures (Morgentin et al., 2009).

Biological and Medical Research

  • Antimicrobial and DNA Interaction Studies : Compounds including 5-Bromo-2-(trifluoromethyl)pyridine have been studied for their antimicrobial activities and interactions with DNA. This research is significant in exploring the therapeutic potential of such compounds (Vural & Kara, 2017).

  • Role in Orexin-1 Receptor Mechanisms : Studies on compounds structurally similar to 5-Bromo-3-methyl-2-[(1-methylpiperidin-4-yl)oxy]pyridine, such as GSK1059865, have shed light on their role in orexin-1 receptor mechanisms. This research is pivotal in understanding compulsive food consumption and potential treatments for eating disorders (Piccoli et al., 2012).

Future Directions

The future directions for “5-Bromo-3-methyl-2-[(1-methylpiperidin-4-yl)oxy]pyridine” could involve its use in the synthesis of new bioactive molecules. The development of robust methods for the selective introduction of multiple functional groups into the pyridine scaffold could expand its utility in medicinal chemistry .

properties

IUPAC Name

5-bromo-3-methyl-2-(1-methylpiperidin-4-yl)oxypyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17BrN2O/c1-9-7-10(13)8-14-12(9)16-11-3-5-15(2)6-4-11/h7-8,11H,3-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWLYWIWFADNCPB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CN=C1OC2CCN(CC2)C)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Bromo-3-methyl-2-[(1-methylpiperidin-4-yl)oxy]pyridine

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